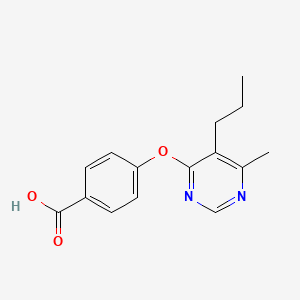

4-((6-Methyl-5-propylpyrimidin-4-yl)oxy)benzoic acid

Description

Properties

Molecular Formula |

C15H16N2O3 |

|---|---|

Molecular Weight |

272.30 g/mol |

IUPAC Name |

4-(6-methyl-5-propylpyrimidin-4-yl)oxybenzoic acid |

InChI |

InChI=1S/C15H16N2O3/c1-3-4-13-10(2)16-9-17-14(13)20-12-7-5-11(6-8-12)15(18)19/h5-9H,3-4H2,1-2H3,(H,18,19) |

InChI Key |

DYDLHUKMDCHWDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N=CN=C1OC2=CC=C(C=C2)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Methyl-5-propylpyrimidin-4-yl)oxy)benzoic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Substitution Reactions: The methyl and propyl groups are introduced through alkylation reactions using suitable alkyl halides.

Ether Formation: The pyrimidine derivative is then reacted with a hydroxybenzoic acid derivative under conditions that promote ether formation, such as the use of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of 4-((6-Methyl-5-propylpyrimidin-4-yl)oxy)benzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The pyrimidine ring is functionalized through nucleophilic displacement reactions. For example, hydroxyl groups at the 4-position of pyrimidine react with activated benzoic acid derivatives under basic conditions to form the ether linkage .

Ester Hydrolysis

A critical step involves hydrolyzing ester intermediates to yield the free benzoic acid group. In one protocol, methyl ester precursors are treated with LiOH in THF/MeOH/H₂O (3:1:1) at 50°C for 24 hours, achieving a 67% yield .

Table 1: Representative Synthetic Conditions

| Reaction Step | Reagents/Conditions | Yield |

|---|---|---|

| Ether Formation | Cs₂CO₃, DMF, 80°C, 12h | 45-60% |

| Ester Hydrolysis | LiOH, THF/MeOH/H₂O, 50°C, 24h | 67% |

| Chlorination of Pyrimidine | POCl₃, reflux, 6h | 59% |

Benzoic Acid Moiety

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form methyl esters.

-

Decarboxylation : At elevated temperatures (>200°C), the carboxylic acid group undergoes decarboxylation, forming CO₂ and a phenolic derivative.

Pyrimidine Ring

-

Alkylation : The pyrimidine nitrogen undergoes alkylation with alkyl halides (e.g., allyl bromide) in the presence of NaH, yielding N-alkylated derivatives .

-

Halogenation : Reacts with POCl₃ to replace hydroxyl groups with chlorine, forming chloropyrimidines critical for further functionalization .

Hydrolysis of Ester Intermediates

The hydrolysis follows a base-catalyzed mechanism:

-

LiOH deprotonates water, generating OH⁻.

-

OH⁻ attacks the ester carbonyl carbon, forming a tetrahedral intermediate.

-

Collapse of the intermediate releases the benzoate anion and methanol.

-

Acid workup protonates the benzoate to yield the free acid .

Stability Under Thermal Stress

Differential Scanning Calorimetry (DSC) reveals decomposition onset at 215°C, confirming thermal instability of the carboxylic acid group.

Solvent-Dependent Reactivity

Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states. In contrast, nonpolar solvents favor decarboxylation .

Scientific Research Applications

Chemistry

4-((6-Methyl-5-propylpyrimidin-4-yl)oxy)benzoic acid serves as a versatile building block in organic synthesis. It can undergo various chemical reactions typical of carboxylic acids and ethers, including:

- Oxidation : Formation of carboxylic acids or ketones.

- Reduction : Conversion to alcohols or amines.

- Substitution : Generation of alkylated derivatives.

These reactions are crucial for modifying the compound to create more complex molecules for further research.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor ligand. Preliminary studies suggest that it may exhibit anti-inflammatory and antimicrobial properties. Its ability to interact with specific molecular targets allows it to alter enzyme activities, which can lead to various biological effects. Further biochemical studies are necessary to elucidate these mechanisms.

Medicine

The therapeutic potential of 4-((6-Methyl-5-propylpyrimidin-4-yl)oxy)benzoic acid is being explored in the context of drug development. Its structural similarity to known pharmaceuticals suggests possible applications in treating conditions such as:

- Inflammation : Potential anti-inflammatory effects have been noted.

- Cancer : Compounds with similar structures have shown promise as anticancer agents, warranting further investigation into this compound's efficacy against cancer cell lines .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties can contribute to advancements in material science, particularly in creating polymers or other functional materials .

Case Studies and Research Findings

Research findings indicate that compounds similar to 4-((6-Methyl-5-propylpyrimidin-4-yl)oxy)benzoic acid can inhibit specific enzymes involved in disease processes. For instance, studies have shown that certain derivatives demonstrate significant inhibitory activity against ferrochelatase (FECH), an enzyme linked to angiogenesis. The inhibition of FECH leads to reduced neovascularization in models of retinal disease, suggesting therapeutic potential for eye-related conditions .

Mechanism of Action

The mechanism of action of 4-((6-Methyl-5-propylpyrimidin-4-yl)oxy)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The following table summarizes key structural and physicochemical properties of 4-((6-Methyl-5-propylpyrimidin-4-yl)oxy)benzoic acid and its analogs:

Key Observations:

Heterocycle Type: The target compound and EJ5 () share a pyrimidine core, whereas the analog in uses a pyrazine ring. Pyrimidine (6-membered ring with two nitrogens) offers distinct electronic and hydrogen-bonding properties compared to pyrazine (two nitrogens at adjacent positions), influencing solubility and receptor interactions . EJ5’s pyrimidine substituents (amino, hydroxy, oxo) introduce polarity, likely enhancing aqueous solubility compared to the target compound’s nonpolar methyl and propyl groups .

The methyl group in the analog (pyrazine derivative) may reduce steric hindrance compared to the bulkier propyl group in the target compound, affecting binding affinity in enzyme targets .

Synthetic Pathways :

- 5-oxo-MEHT and 5-OH-MEHT () were synthesized via hydrogenation (Pd/C) and NaBH4 reduction, respectively. Similar steps may apply to the target compound if ketone or ester intermediates are involved .

- EJ5’s synthesis likely involves oxidative steps (e.g., Jones reagent) to introduce the oxo group, contrasting with the target compound’s simpler alkyl substitution .

Research Findings and Implications

- Pyrimidine vs. Pyrazine : Pyrimidine-based compounds (target, EJ5) are more common in nucleobase analogs and kinase inhibitors, while pyrazine derivatives () are prevalent in antimicrobial agents. The target compound’s pyrimidine scaffold may align with antiviral or anticancer applications, though further studies are needed .

- Lipophilicity and Bioavailability : The propyl group in the target compound could enhance blood-brain barrier penetration compared to polar analogs like EJ5, making it a candidate for central nervous system-targeted drugs .

- Thermal Stability : The pyrazine derivative () has a reported melting point of 188–189.5°C, suggesting higher crystallinity than the target compound (data unavailable). This property may influence formulation stability .

Biological Activity

4-((6-Methyl-5-propylpyrimidin-4-yl)oxy)benzoic acid is a compound of increasing interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound consists of a benzoic acid moiety linked to a pyrimidine derivative, which enhances its solubility and reactivity. Its molecular formula is CHNO, and it features a hydroxyl group that contributes to its biological activities .

Biological Activities

Research indicates that 4-((6-Methyl-5-propylpyrimidin-4-yl)oxy)benzoic acid exhibits various biological activities, including:

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, suggesting this compound may also possess anti-inflammatory properties.

- Antimicrobial Activity : Its structural characteristics may confer abilities to combat microbial infections, making it a candidate for drug development targeting such conditions.

- Protein Tyrosine Phosphatase Inhibition : Compounds with similar structures have been identified as potent inhibitors of PTP1B, an enzyme involved in metabolic disorders and inflammatory signaling .

The mechanisms underlying the biological activities of 4-((6-Methyl-5-propylpyrimidin-4-yl)oxy)benzoic acid include:

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to inflammation and metabolic pathways, similar to other benzoic acid derivatives .

- Modulation of Cellular Pathways : It may influence key cellular pathways such as the ubiquitin-proteasome system and autophagy, which are crucial for maintaining cellular homeostasis and responding to stress .

Case Studies

Several studies have evaluated the biological activity of benzoic acid derivatives, providing insights into the potential effects of 4-((6-Methyl-5-propylpyrimidin-4-yl)oxy)benzoic acid:

- In Vitro Studies : Research on related compounds demonstrated significant activation of proteasomal and lysosomal pathways in human fibroblasts, suggesting that 4-((6-Methyl-5-propylpyrimidin-4-yl)oxy)benzoic acid could enhance protein degradation systems critical for cellular health .

- Animal Models : In preclinical studies involving murine models, benzoic acid derivatives were shown to alleviate symptoms associated with bacterial infections without affecting pathogen colonization, indicating their potential as therapeutic agents in antibiotic-independent treatments .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-((6-Methyl-5-propylpyrimidin-4-yl)oxy)benzoic acid, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-Chlorobenzoyl)benzoic acid | Chlorinated benzoyl group | Used primarily in resin applications |

| 5-(Pyrimidin-2-yloxy)benzoic acid | Contains a pyrimidine moiety | Known for its anti-inflammatory properties |

| 6-Methylpyrimidin-4(3H)-one | Simple pyrimidine structure | Often used in pharmaceuticals targeting CNS |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-((6-Methyl-5-propylpyrimidin-4-yl)oxy)benzoic acid with high purity?

- Methodological Answer : The synthesis can be optimized via esterification or nucleophilic aromatic substitution. For example, reacting a substituted pyrimidine derivative with 4-hydroxybenzoic acid under acidic or basic conditions (e.g., using sulfuric acid or K₂CO₃ as catalysts) . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H NMR : Identify aromatic protons (δ 6.8–8.2 ppm), pyrimidine methyl (δ 2.5–2.8 ppm), and propyl groups (δ 0.9–1.7 ppm). Compare with reference data from NIST Chemistry WebBook for analogous benzoic acid derivatives .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error.

- FT-IR : Verify carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and ester C=O (if intermediates are formed, ~1700 cm⁻¹) .

Q. How can researchers assess solubility and stability for formulation studies?

- Methodological Answer :

- Solubility : Perform shake-flask assays in PBS (pH 7.4), DMSO, or ethanol. Use UV-Vis spectroscopy (λmax ~260–280 nm) to quantify solubility .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Adjust pH (e.g., buffered solutions) to enhance stability .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use a single-crystal diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Structure Solution : Apply SHELXD for phase determination via direct methods.

- Refinement : Use SHELXL for iterative refinement, incorporating anisotropic displacement parameters for non-H atoms. Validate geometry with PLATON .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in antimicrobial studies?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., propyl → ethyl, methyl → trifluoromethyl) and test against Gram-positive/negative bacteria (MIC assays) .

- Key Parameters : Correlate logP (calculated via ChemDraw) with biofilm inhibition. Use molecular docking (AutoDock Vina) to predict interactions with bacterial targets (e.g., dihydrofolate reductase) .

Q. How can conflicting in vitro and in silico bioactivity data be reconciled?

- Methodological Answer :

- Assay Validation : Repeat assays under standardized conditions (e.g., broth microdilution for MICs).

- Docking Refinement : Adjust force field parameters (AMBER/CHARMM) to account for solvent effects. Cross-validate with molecular dynamics simulations (100 ns trajectories) .

Q. What metabolic pathways should be considered in detoxification studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.